Ethyl 5-(hydroxymethyl)-1-methyl-1h-1,2,4-triazole-3-carboxylate
CAS No.: 1344272-09-8
Cat. No.: VC5539957
Molecular Formula: C7H11N3O3
Molecular Weight: 185.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1344272-09-8 |
|---|---|
| Molecular Formula | C7H11N3O3 |
| Molecular Weight | 185.183 |
| IUPAC Name | ethyl 5-(hydroxymethyl)-1-methyl-1,2,4-triazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H11N3O3/c1-3-13-7(12)6-8-5(4-11)10(2)9-6/h11H,3-4H2,1-2H3 |
| Standard InChI Key | HVFBJWHGPCLJTR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=N1)CO)C |
Introduction
Structural Information
-
Molecular Formula: Typically, triazole compounds have a formula that reflects their specific substituents. For example, ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate has a molecular formula of C₆H₉N₃O₂ .
-
SMILES and InChI: These notations provide detailed structural information. For instance, the SMILES for ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate would be similar to CCOC(=O)C1=NNC(=N1)CO, but with modifications to reflect the methyl substitution .
Synthesis and Applications
Triazole compounds are synthesized through various methods, including esterification reactions and click chemistry. They are used in the preparation of pharmaceuticals, agrochemicals, and materials science applications.
Synthesis Methods
-
Esterification: Involves reacting a triazole carboxylic acid with an alcohol to form an ester.
-
Click Chemistry: Utilizes azide-alkyne cycloaddition reactions to form triazoles efficiently.
Applications
-
Pharmaceuticals: Triazoles are used in antifungal and anticancer drugs due to their biological activity.
-
Agrochemicals: Some triazoles serve as pesticides and fungicides.
-
Materials Science: Used in the development of polymers and other materials.
Research Findings and Future Directions
While specific research findings on ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate are not available, studies on similar compounds highlight their potential in medicinal chemistry and materials science.
Medicinal Chemistry
Triazole compounds have shown promise in treating various diseases due to their ability to interact with biological targets.
Materials Science
Their incorporation into polymers and other materials enhances properties such as thermal stability and conductivity.
Data Tables
Given the lack of specific data on ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate, the following table provides general information on similar triazole compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | C₆H₉N₃O₂ | 155.16 | Not specified |
| Methyl-1H-1,2,4-triazole-3-carboxylate | C₄H₅N₃O₂ | 125.11 | 196-199 |
| Ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate | C₁₃H₁₅N₃O₄ | 277.28 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume